molecular formula C12H12BrNO2S B497521 4-bromo-N-ethylnaphthalene-1-sulfonamide CAS No. 718602-50-7

4-bromo-N-ethylnaphthalene-1-sulfonamide

Cat. No.: B497521
CAS No.: 718602-50-7
M. Wt: 314.2g/mol
InChI Key: HSOVADNMRMVYPG-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylnaphthalene-1-sulfonamide is a naphthalene-based sulfonamide derivative featuring a bromine substituent at the 4-position of the naphthalene ring and an ethyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides with diverse applications, including medicinal chemistry and materials science. The bromine atom introduces steric and electronic effects, while the ethyl group modulates lipophilicity and solubility.

Properties

CAS No.

718602-50-7

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.2g/mol

IUPAC Name

4-bromo-N-ethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C12H12BrNO2S/c1-2-14-17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8,14H,2H2,1H3

InChI Key

HSOVADNMRMVYPG-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Naphthalene Ring

The position and nature of substituents on the naphthalene ring significantly influence physicochemical properties and reactivity. Key comparisons include:

Compound Name Substituent(s) on Naphthalene Key Effects
4-Bromo-N-ethylnaphthalene-1-sulfonamide Br (4-position) Moderate electron-withdrawing effect; enhances electrophilic substitution
1-Bromo-4-methylnaphthalene Br (1), CH₃ (4) Methyl (electron-donating) vs. bromine (electron-withdrawing); steric clash at 1-position
4-Methoxy-N-(naphthalen-1-yl)benzenesulfonamide OCH₃ (4) on benzene ring Methoxy group increases electron density, reducing sulfonamide acidity
4-Methoxy-N-(4-nitronaphthalen-1-yl)benzenesulfonamide NO₂ (4) on naphthalene Strong electron-withdrawing nitro group increases sulfonamide acidity and reactivity

Key Findings :

  • Bromine at the 4-position (target compound) balances electronic effects, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Nitro groups (e.g., in 15 from ) drastically lower pKa of the sulfonamide NH compared to methoxy or alkyl substituents .

Variations in the Sulfonamide Side Chain

The sulfonamide nitrogen substituent impacts steric bulk, solubility, and biological activity:

Compound Name R Group on Sulfonamide N Key Properties
This compound Ethyl (C₂H₅) Moderate lipophilicity; enhances membrane permeability
4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)naphthalene-1-sulfonamide Cyclohexenyl ethyl Increased steric bulk; potential for chiral resolution
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Chiral benzhydryl group High stereochemical purity (99% ee); used in asymmetric catalysis

Key Findings :

  • Ethyl groups (target compound) offer a balance between solubility and metabolic stability.
  • Bulky substituents (e.g., cyclohexenyl ethyl or benzhydryl groups) introduce chirality and are critical in enantioselective applications .

Key Findings :

  • Strong bases like NaH () are used for less reactive amines, while K₂CO₃ is sufficient for activated substrates .
  • Polar aprotic solvents (DMF, NMP) facilitate high-temperature reactions without decomposition .

Spectroscopic and Analytical Data

Comparative spectroscopic data highlight structural differences:

Compound (Evidence) ¹H NMR δ (ppm) HPLC Retention Time (min) Optical Rotation ([α]D²⁰)
Chiral benzhydryl sulfonamide (2) 7.2–7.8 (aromatic), 3.7 (OCH₃) 11.1 +2.5 (c 1.06, CHCl₃)
Nitronaphthalene sulfonamide (15) Not reported Not reported Not applicable

Key Findings :

  • Chiral centers (e.g., in ) require HPLC for purity assessment, whereas non-chiral analogs (e.g., target compound) rely on NMR and MS .

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